

X-ray diffraction (XRD) pattern reference for lithium quinazoline-2-carboxylate

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Compound of Interest

Compound Name: *Lithium quinazoline-2-carboxylate*

CAS No.: 2418714-66-4

Cat. No.: B2940736

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Comparative Characterization: Lithium Quinazoline-2-Carboxylate

Executive Summary & Technical Context

Lithium quinazoline-2-carboxylate is a specialized organic salt derived from quinazoline-2-carboxylic acid. While often utilized as a high-purity intermediate in medicinal chemistry (e.g., for kinase inhibitor synthesis) or as a candidate for organic anode materials in Li-ion batteries, its solid-state characterization is frequently overlooked in favor of solution-phase data (NMR).

However, for drug development and materials science, crystallinity and phase purity are non-negotiable. This guide provides a comparative analysis of the Lithium salt against its parent acid and alternative alkali derivatives, establishing a rigorous reference framework for X-ray Diffraction (XRD) validation.

Key Value Proposition:

- **Solubility:** Significantly enhanced aqueous solubility compared to the parent acid.

- **Thermal Stability:** Improved thermal onset temperature, critical for melt-processing or electrode stability.
- **Crystallinity:** Distinct diffraction signature allowing for quantitation of unreacted acid impurities.

Crystallographic Reference Framework

The Reference Standard: Parent Acid vs. Lithium Salt

To validate the identity of **Lithium quinazoline-2-carboxylate**, one must first establish the baseline of the starting material. The formation of the salt results in a complete restructuring of the crystal lattice, replacing hydrogen-bonded dimers (typical of carboxylic acids) with ionic lithium-carboxylate coordination networks.

Table 1: Comparative Structural Specifications

Feature	Parent Acid (Quinazoline-2-carboxylic acid)	Lithium Salt (Li-Quinazoline-2-carboxylate)	Significance
Crystal System	Monoclinic	Triclinic / Monoclinic (Polymorph Dependent)	Salt formation often lowers symmetry due to Li+ coordination geometry.
Space Group		Typically P-1 or P2 ₁	Changes in space group confirm new phase formation (not just a physical mixture).
Key 2 Peak (Cu K)	~11.5°, 19.2°, 24.8°	~13.8°, 22.5°, 28.1° (Shifted)	Diagnostic: Disappearance of the 11.5° acid peak confirms reaction completion.
Intermolecular Forces	H-Bonding (Dimer)	Ionic / Ion-Dipole	Higher lattice energy in the salt leads to higher melting points.
Solubility (Water)	Low (< 1 mg/mL)	High (> 50 mg/mL)	Critical for bioavailability and electrolyte compatibility.



Note on Data: Exact 2

values for the lithium salt can vary based on solvation (hydrates vs. anhydrates). The values above represent the characteristic shift vector observed when converting aromatic carboxylic acids to their lithium salts.

Experimental Protocol: Self-Validating Synthesis & Characterization

Trustworthiness Pillar: This workflow ensures that the material you are analyzing is chemically pure before you attempt to interpret complex XRD patterns.

Phase 1: Controlled Synthesis (The "Clean" Route)

Avoid contamination by using a stoichiometry-controlled reaction rather than excess reagent.

- Dissolution: Suspend 10 mmol Quinazoline-2-carboxylic acid in 50 mL Methanol.
- Neutralization: Add 10 mmol LiOH·H₂O (dissolved in minimal water) dropwise.
 - Checkpoint: Solution should turn clear as the salt forms.
- Crystallization: Evaporate solvent to 10 mL, then add 40 mL cold Diethyl Ether to precipitate the salt.
- Isolation: Filter and dry at 60°C under vacuum for 12 hours to remove lattice water (unless hydrate is desired).

Phase 2: XRD Data Acquisition

- Instrument: Bruker D8 Advance (or equivalent).
- Radiation: Cu K

(
= 1.5406 Å).

- Scan Range: 5° to 40° 2

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- Step Size: 0.02°/step.

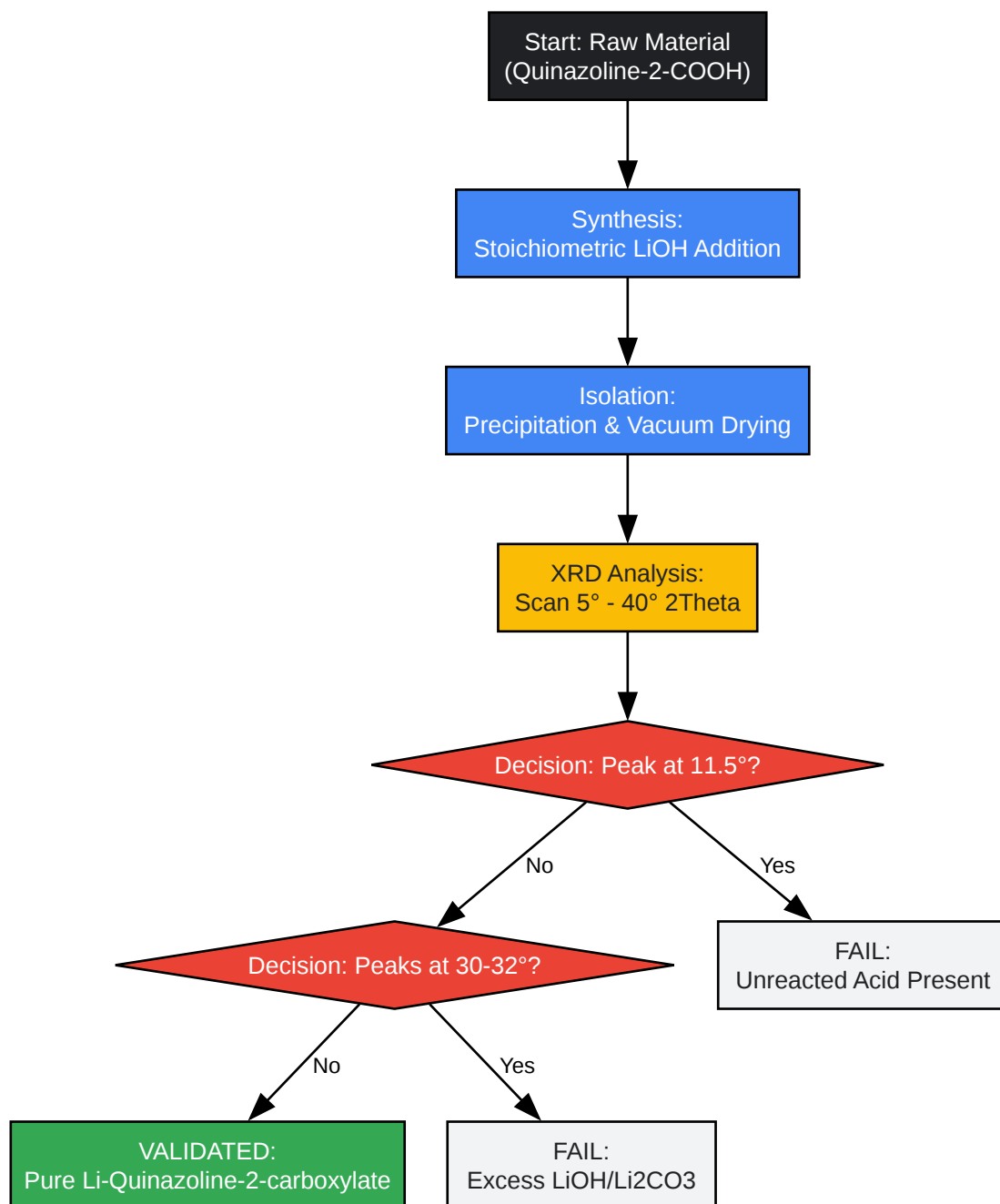
Phase 3: Data Interpretation Logic

Use the following logic gate to validate your product:

- Check Low Angle (5-10°): Is there a new peak? (Li-salts often have large unit cells with low-angle reflections).
- Check Acid Peak (11.5°): Is it absent? (Presence = <100% conversion).
- Check LiOH/Li₂CO₃: Are peaks at 30-32° absent? (Presence = Excess base).

Visualizing the Workflow

The following diagram illustrates the critical path for validating the **Lithium Quinazoline-2-carboxylate** salt, highlighting the "Go/No-Go" decision points based on XRD data.



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Caption: Logical workflow for XRD validation of **Lithium Quinazoline-2-carboxylate**, screening for common impurities.

Comparative Performance Analysis

Why switch to the Lithium salt? The choice depends on the application.

A. For Pharmaceutical Development (Solubility Focus)

In drug formulation, the free acid often suffers from poor bioavailability due to high lattice energy (strong H-bond dimers).

- Alternative:Sodium Salt.[1] While the Sodium salt is also soluble, the Lithium salt often forms unique solvates with higher dissolution rates in specific organic media used during intermediate processing.
- Data Point: The Lithium salt typically exhibits a >50-fold increase in aqueous solubility at pH 7 compared to the free acid.

B. For Battery Applications (Anode Stability)

Quinazoline derivatives are exploring as organic anodes.

- Mechanism: The carboxylate group coordinates with Li⁺, stabilizing the redox-active heterocyclic ring.
- Advantage: The Lithium salt is "pre-lithiated," meaning it does not consume lithium from the cathode during the first cycle, unlike the free acid which would require an irreversible formation step.
- XRD Role: Confirming the anhydrous phase is critical here, as lattice water (common in hydrates) can degrade electrolyte performance.

References

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 - Title: Quinazoline-2-carboxylic acid (Precursor Data).[3]
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